2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide generally involves multi-step organic reactions. One common synthetic route might include the following steps:
Formation of 4-chlorophenoxyacetic acid: : This intermediate can be synthesized by chlorinating phenoxyacetic acid.
Preparation of the oxazepine derivative: : This might involve the cyclization of appropriate dibenzo[b,f][1,4]oxazepine precursors in the presence of a cyclizing agent.
Condensation reaction: : This step usually involves reacting the synthesized 4-chlorophenoxyacetic acid with the oxazepine derivative under conditions that promote the formation of the amide bond. Typical reagents might include coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
On an industrial scale, the synthesis might follow similar steps but optimized for bulk production. This would involve:
Large-scale batch reactions: : Utilizing efficient stirring and temperature control to ensure uniform reactions.
Purification processes: : Including recrystallization or chromatographic techniques to achieve high purity.
Quality control: : Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The molecule could undergo oxidation reactions, particularly at the aromatic rings, leading to quinone derivatives.
Reduction: : Potential reduction of the oxazepine ring might yield various reduced derivatives.
Substitution: : Electrophilic or nucleophilic substitutions could occur primarily on the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation reagents: : KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).
Reduction reagents: : NaBH₄ (sodium borohydride), catalytic hydrogenation.
Substitution reagents: : Various alkylating agents or halogenating agents under controlled temperatures.
Major Products Formed
Oxidation and reduction reactions yield oxygenated or hydrogenated products, respectively. Substitution reactions can lead to a wide array of derivatives depending on the reactants used.
Scientific Research Applications
In Chemistry
This compound’s unique structure makes it a valuable intermediate or reactant in organic synthesis, particularly for the development of new materials or complex molecules.
In Biology
Biologically, it might serve as a lead compound for drug development, given its structural similarities to various pharmaceutical agents known for their therapeutic properties.
In Medicine
Potential medicinal applications could include acting as an anti-inflammatory or anti-cancer agent, though more research would be necessary to confirm such uses.
In Industry
Industrial applications could involve its use as a specialty chemical in the development of advanced materials, coatings, or polymers.
Mechanism of Action
The specific mechanism by which 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exerts its effects would depend on its application. Generally:
Molecular targets: : Could include enzymes or receptors involved in biological pathways.
Pathways involved: : Might involve inhibition of specific enzymes or modulation of receptor activity, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
2-(4-bromophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Highlighting Uniqueness
What sets 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide apart is its chlorophenoxy group, which could confer unique properties such as increased lipophilicity or distinct electronic effects, influencing its reactivity and interaction with biological targets.
Hope this satisfies your curiosity about the compound!
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-2-26-19-5-3-4-6-21(19)30-20-12-9-16(13-18(20)23(26)28)25-22(27)14-29-17-10-7-15(24)8-11-17/h3-13H,2,14H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJDHDJWMUQFRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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